4-Methyl-2-phenylpyrrolidine
CAS No.: 891763-13-6
Cat. No.: VC4858967
Molecular Formula: C11H15N
Molecular Weight: 161.248
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891763-13-6 |
|---|---|
| Molecular Formula | C11H15N |
| Molecular Weight | 161.248 |
| IUPAC Name | 4-methyl-2-phenylpyrrolidine |
| Standard InChI | InChI=1S/C11H15N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 |
| Standard InChI Key | OVCVERGEPCICMG-UHFFFAOYSA-N |
| SMILES | CC1CC(NC1)C2=CC=CC=C2 |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by a five-membered pyrrolidine ring with substituents at the 2- and 4-positions (Figure 1). Key structural features include:
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SMILES Notation: CC1CC(NC1)C2=CC=CC=C2 , indicating the methyl group (CC) at position 4 and the phenyl ring (C6H5) at position 2.
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InChI Key: OVCVERGEPCICMG-UHFFFAOYSA-N , a unique identifier for its stereochemical configuration.
Table 1: Structural Comparison with Related Pyrrolidine Derivatives
| Compound | Molecular Formula | Substituents | CAS Number |
|---|---|---|---|
| 4-Methyl-2-phenylpyrrolidine | C₁₁H₁₅N | 4-methyl, 2-phenyl | 4021013 |
| 2-Methyl-4-phenylpyrrolidine | C₁₁H₁₃N | 2-methyl, 4-phenyl | 13673-03-5 |
The positional isomerism between 4-methyl-2-phenylpyrrolidine and 2-methyl-4-phenylpyrrolidine underscores the impact of substituent placement on physicochemical behavior .
Conformational Analysis
The pyrrolidine ring adopts an envelope conformation, as observed in related structures . This conformation arises from the puckering of the ring to minimize steric strain between the methyl and phenyl groups. Computational models predict a collision cross-section (CCS) of 136.9 Ų for the [M+H]+ adduct, suggesting moderate molecular compactness .
Table 2: Predicted Collision Cross-Sections for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 162.12773 | 136.9 |
| [M+Na]+ | 184.10967 | 149.2 |
| [M+NH₄]+ | 179.15427 | 146.5 |
Synthesis and Reaction Pathways
Cycloaddition Strategies
A scalable route to pyrrolidine derivatives involves 1,3-dipolar cycloaddition reactions. For example, the synthesis of a structurally analogous compound, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidine-2,3-dione, employed a cycloaddition between methyl 2-phenylacrylate, diethyl 2-aminomalonate, and 4-nitrobenzaldehyde . Adapting this method, 4-methyl-2-phenylpyrrolidine could be synthesized via:
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Formation of an azomethine ylide from a substituted aldehyde and an amino ester.
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Cycloaddition with a dipolarophile such as methyl acrylate .
Reductive Amination
An alternative pathway involves reductive amination of 4-methyl-2-phenylpyrrolidinone. For instance, borane-dimethyl sulfide complex has been used to reduce pyrrolidine diones to pyrrolidinols, a step that could be modified to yield the target compound .
Reaction Scheme:
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Cyclization:
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Reduction:
Physicochemical Properties
Spectral Data
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Mass Spectrometry: The [M+H]+ ion at m/z 162.12773 aligns with the molecular formula C₁₁H₁₅N .
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NMR Predictions: Expected signals include a triplet for the methyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
Thermodynamic Parameters
While experimental data on melting/boiling points are unavailable, QSPR models predict:
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